Tert-butyl 2-allylazepane-1-carboxylate
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Overview
Description
Tert-butyl 2-allylazepane-1-carboxylate: is a chemical compound with the molecular formula C14H25NO2 . It is a derivative of azepane, featuring a tert-butyl ester group and an allyl substituent on the second carbon of the azepane ring
Synthetic Routes and Reaction Conditions:
Alkylation of Azepane: The synthesis of this compound typically involves the alkylation of azepane with allyl bromide or allyl chloride in the presence of a strong base such as potassium tert-butoxide.
Esterification: The resulting allylazepane is then esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or cyanides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkylated azepanes with reduced double bonds.
Substitution Products: Azepanes with different substituents replacing the allyl group.
Scientific Research Applications
Chemistry: Tert-butyl 2-allylazepane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-allylazepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-methylazepane-1-carboxylate: Similar structure but with a methyl group instead of an allyl group.
Tert-butyl 2-ethylazepane-1-carboxylate: Similar structure but with an ethyl group instead of an allyl group.
This comprehensive overview provides a detailed understanding of tert-butyl 2-allylazepane-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-prop-2-enylazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-9-12-10-7-6-8-11-15(12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUOPPALBOQXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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